molecular formula C12H11BrN+ B14166523 1-[(4-Bromophenyl)methyl]pyridin-1-ium CAS No. 89047-29-0

1-[(4-Bromophenyl)methyl]pyridin-1-ium

Cat. No.: B14166523
CAS No.: 89047-29-0
M. Wt: 249.13 g/mol
InChI Key: LADMUUSDJBIFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]pyridin-1-ium is an organic compound with the molecular formula C₁₂H₁₁BrN It is a quaternary ammonium salt derived from pyridine and 4-bromobenzyl bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Bromophenyl)methyl]pyridin-1-ium can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of pyridine with 4-bromobenzyl bromide in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]pyridin-1-ium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-Bromophenyl)methyl]pyridin-1-ium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1-methylpyridin-1-ium chloride: Similar structure but with a methyl group instead of a benzyl group.

    4-(4-Bromophenyl)pyridine: Lacks the quaternary ammonium group.

    4-(4-Bromophenyl)piperazine: Contains a piperazine ring instead of a pyridine ring.

Uniqueness

1-[(4-Bromophenyl)methyl]pyridin-1-ium is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and enhances its solubility in polar solvents, making it suitable for various applications in research and industry .

Properties

CAS No.

89047-29-0

Molecular Formula

C12H11BrN+

Molecular Weight

249.13 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]pyridin-1-ium

InChI

InChI=1S/C12H11BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h1-9H,10H2/q+1

InChI Key

LADMUUSDJBIFDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.